MART-1 (27-35) (human)

Description

Structure

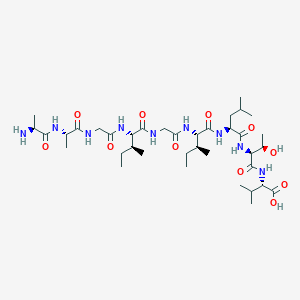

2D Structure

Properties

CAS No. |

874310-50-6 |

|---|---|

Molecular Formula |

C37H67N9O11 |

Molecular Weight |

814.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C37H67N9O11/c1-12-19(7)28(43-25(48)15-39-32(51)22(10)41-31(50)21(9)38)34(53)40-16-26(49)44-29(20(8)13-2)35(54)42-24(14-17(3)4)33(52)46-30(23(11)47)36(55)45-27(18(5)6)37(56)57/h17-24,27-30,47H,12-16,38H2,1-11H3,(H,39,51)(H,40,53)(H,41,50)(H,42,54)(H,43,48)(H,44,49)(H,45,55)(H,46,52)(H,56,57)/t19-,20-,21-,22-,23+,24-,27-,28-,29-,30-/m0/s1 |

InChI Key |

NEHKZPHIKKEMAZ-ZFVKSOIMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of MART-1 (27-35) Peptide in Melanoma: A Technical Guide for Researchers

An in-depth examination of the MART-1 (27-35) peptide's function, its recognition by the immune system, and its application in melanoma immunotherapy.

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key protein expressed in melanocytes and the majority of melanoma tumors. A specific fragment of this protein, the MART-1 (27-35) peptide (sequence: AAGIGILTV), has emerged as a critical target for the immune system in the fight against melanoma. This peptide is presented on the surface of melanoma cells by the Human Leukocyte Antigen (HLA)-A2 molecule, a prevalent MHC class I allele, making it a prime candidate for targeted immunotherapies. This technical guide provides a comprehensive overview of the MART-1 (27-35) peptide's function, the mechanisms of its recognition by T-cells, and its utilization in the development of novel cancer treatments.

T-Cell Recognition of the MART-1 (27-35) Peptide

The immune response to the MART-1 (27-35) peptide is primarily mediated by cytotoxic T-lymphocytes (CTLs), a subset of T-cells responsible for eliminating cancerous and virally infected cells.[1][2] These CTLs possess T-cell receptors (TCRs) that can specifically recognize the MART-1 (27-35) peptide when it is presented by HLA-A2 molecules on the surface of melanoma cells. This recognition is a highly specific molecular interaction, triggering a cascade of signaling events within the T-cell, leading to its activation and the subsequent destruction of the melanoma cell.

Studies have shown that the T-cell repertoire against the MART-1 (27-35) epitope is diverse, with different T-cell clones utilizing distinct TCR variable and joining regions to recognize the same peptide-MHC complex.[1][2] This diversity in the T-cell response is crucial for an effective and sustained anti-tumor immunity.

Quantitative Data on MART-1 (27-35) Peptide Interactions and Clinical Responses

The efficacy of MART-1 (27-35) based immunotherapies is underpinned by several key quantitative parameters, including the peptide's binding affinity to HLA-A2 and the observed clinical responses in melanoma patients.

| Parameter | Value | Reference |

| Binding Affinity of MART-1 Analogues to HLA-A2 | ||

| [Leu(28),beta-HIle(30)]MART-1(27-35) affinity to HLA-A2 | Higher affinity compared to [Leu(28)]MART-1(27-35) | [3] |

| Wild-type scTv affinity for ELAGIGILTV/HLA-A2 complex | 32 μM | [4] |

| High affinity scTv affinity for ELAGIGILTV/HLA-A2 complex | 45 nM | [4] |

| Clinical Trial Immune Response Rates | ||

| Phase I Trial with MART-1(27-35) peptide and IFA | 10 of 22 patients showed an immune response by ELISA assay | [5] |

| 12 of 20 patients showed an immune response by ELISPOT assay | [5] | |

| 13 of 25 patients developed a positive skin test response | [5] | |

| CTL Recognition | ||

| Recognition of MART-1 (27-35) pulsed T2 cells by HLA-A2 restricted melanoma-specific CTLs | 9 of 10 TILs recognized the AAGIGILTV peptide | [6] |

Signaling Pathway of T-Cell Activation by MART-1 (27-35)

The recognition of the MART-1 (27-35)/HLA-A2 complex by the TCR initiates a complex intracellular signaling cascade, ultimately leading to T-cell activation, proliferation, and cytotoxic function. This process involves a series of phosphorylation events and the activation of downstream signaling molecules.

Caption: T-cell activation signaling cascade initiated by MART-1 (27-35) recognition.

Experimental Protocols for Assessing MART-1 Specific T-Cell Responses

Several key experimental protocols are employed to quantify and characterize the immune response to the MART-1 (27-35) peptide. These assays are crucial for both basic research and the clinical evaluation of immunotherapies.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method used to measure the frequency of cytokine-secreting cells at the single-cell level. In the context of MART-1, it is commonly used to quantify the number of T-cells producing interferon-gamma (IFN-γ) upon stimulation with the MART-1 (27-35) peptide.

Methodology:

-

Plate Coating: 96-well ELISpot plates are coated with an anti-IFN-γ capture antibody and incubated overnight at 4°C.

-

Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are plated in the coated wells.

-

Stimulation: The cells are stimulated with the MART-1 (27-35) peptide. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.

-

Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cytokine secretion.

-

Detection: After incubation, the cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.

-

Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored spot at the site of cytokine secretion.

-

Analysis: The spots are counted using an automated ELISpot reader, with each spot representing a single IFN-γ-secreting cell.

Caption: Workflow for the ELISpot assay to detect MART-1 specific T-cells.

Cytotoxicity Assay

Cytotoxicity assays are used to measure the ability of MART-1 specific CTLs to kill target cells that present the MART-1 (27-35) peptide.

Methodology:

-

Target Cell Preparation: HLA-A2 positive target cells (e.g., T2 cells) are labeled with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., ⁵¹Cr).

-

Peptide Pulsing: The labeled target cells are incubated with the MART-1 (27-35) peptide to allow for peptide loading onto the HLA-A2 molecules.

-

Co-culture: The peptide-pulsed target cells are then co-cultured with MART-1 specific CTLs at various effector-to-target (E:T) ratios.

-

Incubation: The co-culture is incubated for 4-6 hours to allow for CTL-mediated killing.

-

Measurement of Lysis:

-

Fluorescence-based: The release of the fluorescent dye from lysed cells into the supernatant is measured using a fluorometer.

-

Radioactivity-based: The release of the radioactive isotope from lysed cells into the supernatant is measured using a gamma counter.

-

-

Calculation of Cytotoxicity: The percentage of specific lysis is calculated by comparing the release from experimental wells to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

Caption: Workflow for a cytotoxicity assay to measure CTL activity.

Flow Cytometry with Tetramer Staining

MHC-peptide tetramers are powerful reagents for directly visualizing and quantifying antigen-specific T-cells. A tetramer consists of four HLA molecules, each loaded with the MART-1 (27-35) peptide, conjugated to a fluorescent molecule.

Methodology:

-

Cell Preparation: PBMCs or other cell suspensions are prepared.

-

Tetramer Staining: The cells are incubated with the fluorescently labeled MART-1/HLA-A2 tetramer.

-

Surface Marker Staining: The cells are also stained with antibodies against other cell surface markers, such as CD8, to identify the CTL population.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The population of cells that are positive for both CD8 and the MART-1 tetramer represents the MART-1 specific CTLs.

-

Quantification: The frequency of these cells within the total CD8+ T-cell population can be precisely determined.

Caption: Workflow for tetramer staining and flow cytometry analysis.

Conclusion

The MART-1 (27-35) peptide represents a cornerstone in the field of melanoma immunotherapy. Its specific presentation by HLA-A2 on melanoma cells and its recognition by cytotoxic T-lymphocytes have paved the way for the development of peptide-based vaccines, adoptive T-cell therapies, and other immunotherapeutic strategies. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of targeting this critical melanoma antigen. The continued exploration of MART-1 specific T-cell responses will undoubtedly contribute to the advancement of more effective treatments for patients with melanoma.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 3. Melanoma peptide MART-1(27-35) analogues with enhanced binding capacity to the human class I histocompatibility molecule HLA-A2 by introduction of a beta-amino acid residue: implications for recognition by tumor-infiltrating lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phase I trial of a MART-1 peptide vaccine with incomplete Freund's adjuvant for resected high-risk melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Immunogenicity of the Human MART-1 (27-35) Epitope

This guide provides a comprehensive overview of the immunogenicity of the human Melanoma Antigen Recognized by T-cells 1 (MART-1) (27-35) epitope, a key target in melanoma immunotherapy. It covers the molecular characteristics, strategies to enhance its immunogenicity, clinical trial data, and detailed experimental protocols for its assessment.

Introduction to MART-1 (27-35)

The MART-1 protein, also known as Melan-A, is a melanocyte differentiation antigen expressed in the majority of melanoma cells and normal melanocytes.[1][2] The specific peptide fragment spanning amino acids 27-35, with the sequence AAGIGILTV, is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) when presented by the HLA-A2 major histocompatibility complex (MHC) molecule.[3][4] Due to its restricted expression profile, the MART-1 (27-35) epitope is an attractive target for cancer vaccines and adoptive T-cell therapies.[1] However, the native peptide is weakly immunogenic, which has prompted extensive research into methods for enhancing its ability to elicit a robust anti-tumor immune response.[5][6]

Molecular Characteristics and Presentation

The MART-1 (27-35) nonapeptide (AAGIGILTV) binds to the HLA-A2 molecule, a crucial step for its recognition by CD8+ T-cells.[2][5] Its weak immunogenicity is partly attributed to the suboptimal alanine (B10760859) at the second position (P2), a primary anchor residue for MHC binding.[5] This results in a relatively low affinity and stability of the peptide-MHC complex, which can limit T-cell activation.

Modification of this anchor residue is a common strategy to improve MHC binding and, consequently, immunogenicity.[5] However, some modifications that strengthen MHC binding can paradoxically eliminate T-cell recognition, highlighting the complex relationship between peptide structure, MHC binding, and T-cell receptor (TCR) engagement.[4][5]

Quantitative Immunogenicity Data

Numerous clinical trials have evaluated the immunogenicity of MART-1 (27-35) based vaccines. Immune responses are typically measured by delayed-type hypersensitivity (DTH) skin tests, enzyme-linked immunosorbent assay (ELISA) for cytokine release, and ELISpot assays to quantify peptide-specific T-cells.

Table 1: Summary of Clinical Trials Evaluating MART-1 (27-35) Peptide Vaccines

| Study / Trial ID | Vaccine Composition | Adjuvant / Co-treatment | No. of Patients | Immune Response Assay | Key Quantitative Results | Citation(s) |

| Weber et al. (1999) | MART-1 (27-35) peptide (AAGIGILTV) | Incomplete Freund's Adjuvant (IFA) | 25 (resected high-risk melanoma) | DTH Skin Test, ELISA (IFN-γ), ELISpot | 13/25 developed positive skin test. 10/22 showed response by ELISA. 12/20 showed response by ELISpot. | [7] |

| Kirkwood et al. (E1696) | Multi-epitope: MART-1 (27–35), gp100, Tyrosinase | IFNα2b and/or GM-CSF | 120 (Stage IV melanoma) | ELISpot | Immune response in 26/71 (37%) evaluable patients. Response correlated with improved overall survival. | [8] |

| Slingluff et al. (NCT00059475) | MART-1:27-35 or modified MART-1:26-35(27L) peptide | Montanide ISA 51 (IFA) | N/A (Phase II/III) | Not specified in abstract | A study evaluating different MART-1 peptide variants in combination with other peptides. | [9] |

| Ribas et al. (NCT00028431) | Multi-epitope: MART-1:26-35(27L), gp100, Tyrosinase | IFA, CTLA-4 antibody, +/- IL-12 | N/A (Phase I/II) | Not specified in abstract | A study evaluating the addition of immune checkpoint blockade and cytokines to peptide vaccination. | [10] |

| Valmori et al. (2002) | Multi-epitope: Melan-A/MART-1:26-35(27L), gp100 | IFN-α | 10 (Stage IV melanoma) | Tetramer Staining, ELISpot | 5/7 assessable patients showed a significant increase in tetramer-positive CD8+ T cells post-vaccination. | [11] |

Table 2: Modified MART-1 Epitopes and Their Characteristics

| Peptide Variant | Sequence | Modification Rationale | Impact on HLA-A2 Binding | T-Cell Recognition | Citation(s) |

| Native (27-35) | AAGIGILTV | Natural epitope | Weak | Basis for comparison | [5] |

| 27L (decamer) | E LAGIGILTV | Alanine to Leucine at P2 (relative to nonamer) to improve MHC anchor | Increased affinity and stability | More immunogenic than native peptide; cross-reactive with native epitope | [12][13] |

| 1L (nonamer) | L AGIGILTV | Alanine to Leucine at P1 | N/A | Acts as a superagonist, inducing T-cells with enhanced function (e.g., IL-2 secretion) | [14] |

| ALG (nonamer) | AL GIGILTV | Alanine to Leucine at P2 | Strengthened MHC binding | Eliminated antigenicity for multiple T-cell clones, despite stronger binding | [5] |

T-Cell Recognition and Activation

The interaction between a CD8+ T-cell and a melanoma cell presenting the MART-1 epitope is a multi-step process. The T-cell receptor (TCR) on the surface of the T-cell recognizes the specific conformation of the MART-1 peptide bound to the HLA-A2 molecule. This recognition, along with co-stimulatory signals, triggers a downstream signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into an effector cell. Activated CTLs release cytotoxic granules (containing perforin (B1180081) and granzymes) to kill the target melanoma cell and secrete pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. abbiotec.com [abbiotec.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Peptide and Peptide-Dependent Motions in MHC Proteins: Immunological Implications and Biophysical Underpinnings [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phase I trial of a MART-1 peptide vaccine with incomplete Freund's adjuvant for resected high-risk melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. scispace.com [scispace.com]

- 13. MART-1 26–35 Peptides, MART Peptide Products, USA [biosyn.com]

- 14. researchgate.net [researchgate.net]

MART-1 (27-35): A Technical Guide to a Key Tumor-Associated Antigen in Melanoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a pivotal tumor-associated antigen (TAA) in the field of cancer immunotherapy, particularly for malignant melanoma. The specific nonamer peptide fragment, MART-1 (27-35), with the amino acid sequence AAGIGILTV, is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A2 major histocompatibility complex (MHC) class I molecule.[1][2][3] This guide provides a comprehensive technical overview of MART-1 (27-35), including its structure, immunogenicity, antigen presentation pathway, and the methodologies used to study its interaction with the immune system. It is intended to serve as a valuable resource for researchers and professionals involved in the development of novel cancer therapies.

Introduction to MART-1 (27-35)

MART-1 is a protein expressed in normal melanocytes and a majority of melanoma tumors.[4] Its restricted expression pattern makes it an attractive target for immunotherapeutic strategies aiming to specifically eliminate cancer cells with minimal off-tumor toxicity.[2] The MART-1 (27-35) peptide is naturally processed and presented on the surface of melanoma cells, where it can be recognized by specific CD8+ T-cells, leading to tumor cell lysis.[5][6] Numerous clinical trials have explored the use of MART-1 (27-35) in vaccines and adoptive T-cell therapies for melanoma.[4][7][8]

Structure and Immunogenicity

The MART-1 (27-35) peptide adopts a specific conformation when bound to the HLA-A2 molecule. Structural studies have revealed that this nonamer, along with an overlapping decamer (MART-1 26-35), can assume different conformations within the peptide-binding groove of HLA-A2.[1][9] These structural nuances can significantly impact T-cell receptor (TCR) recognition and the subsequent immune response.[1]

Peptide Variants and Enhanced Immunogenicity

To improve the immunogenicity of the native MART-1 (27-35) peptide, which can be weakly immunogenic due to its self-antigen nature, researchers have developed "heteroclitic" or "superagonist" variants. These modified peptides often incorporate amino acid substitutions at anchor residues to enhance binding affinity and stability with the HLA-A2 molecule, or at TCR contact residues to augment T-cell activation.[10][11][12] A notable example is the substitution of alanine (B10760859) at position 2 with leucine (B10760876) (A27L), creating the ELAGIGILTV peptide, which has shown improved binding to HLA-A*02:01 and enhanced T-cell responses.[4]

Data Presentation: Immunogenicity and Binding Affinity

The following tables summarize key quantitative data related to the immunogenicity and binding characteristics of MART-1 (27-35) and its variants.

| Peptide Sequence | Modification | Target | T-Cell Reactivity (Half-Maximal Lysis) | HLA-A2 Binding Affinity (Relative) | Reference |

| AAGIGILTV | Native MART-1 (27-35) | T2 cells | 1.1 x 10⁻⁹ M | Standard | [13] |

| LAGIGILTV | A27L variant | T2 cells | Not explicitly stated, but induces CTLs with greater sensitivity to the native peptide. | Higher than native | [10][11] |

| [Leu²⁸]MART-1(27−35) | A28L variant | T2 cells | No lysis induced | Not specified | [13] |

| [Leu²⁸,β-HIle³⁰]MART-1(27−35) | Double modification | T2 cells | Partial restoration of lysis | Higher than [Leu²⁸]MART-1(27−35) | [12] |

| Assay | Cell Type | Result | Reference |

| IFN-γ ELISpot | PBMCs from HLA-A2+ melanoma patients | Generation of MART-1(27-35)-specific CTLs from 11 of 12 patients. | [6] |

| Cytotoxicity Assay | TILs from melanoma patients | Lysis of melanoma cells by MART-1(27-35)-specific CTLs. | [13] |

Signaling Pathways and Experimental Workflows

Antigen Presentation Pathway

The presentation of the MART-1 (27-35) peptide to CD8+ T-cells is a critical process for initiating an anti-tumor immune response. This pathway involves the proteasomal degradation of the MART-1 protein, transport of the resulting peptides into the endoplasmic reticulum, loading onto HLA-A2 molecules, and transport to the cell surface.

Caption: Workflow of MART-1 (27-35) processing and presentation by HLA-A2.

Experimental Workflow: T-Cell Reactivity Assessment

Assessing the reactivity of T-cells against MART-1 (27-35) is fundamental to both basic research and clinical trial monitoring. A common workflow involves isolating peripheral blood mononuclear cells (PBMCs), stimulating them with the peptide, and then measuring the T-cell response through assays like ELISpot or cytotoxicity assays.

Caption: A typical workflow for assessing T-cell reactivity to MART-1 (27-35).

Experimental Protocols

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This protocol is a standard method to quantify the frequency of MART-1 (27-35)-specific, IFN-γ-producing T-cells.

Materials:

-

PVDF-bottom 96-well plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

-

Substrate (e.g., BCIP/NBT or AEC)

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

MART-1 (27-35) peptide (and control peptides)

-

RPMI 1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

Procedure:

-

Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the wells with sterile PBS and block with RPMI 1640 containing 10% FBS for 2 hours at 37°C.

-

Cell Plating: Add PBMCs to the wells at a concentration of 2-5 x 10⁵ cells/well.

-

Stimulation: Add the MART-1 (27-35) peptide to the respective wells at a final concentration of 1-10 µg/mL. Include negative (no peptide) and positive (e.g., phytohemagglutinin) controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Detection: Lyse the cells and wash the wells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the wells and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

-

Development: Wash the wells and add the substrate. Monitor for spot formation.

-

Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an automated ELISpot reader.

Chromium (⁵¹Cr) Release Cytotoxicity Assay

This assay measures the ability of MART-1 (27-35)-specific CTLs to lyse target cells presenting the peptide.

Materials:

-

Effector cells: MART-1 (27-35)-specific CTL line or stimulated PBMCs

-

Target cells: T2 cells (TAP-deficient, HLA-A2+) or a melanoma cell line (HLA-A2+)

-

⁵¹Cr (Sodium Chromate)

-

MART-1 (27-35) peptide

-

Scintillation counter

Procedure:

-

Target Cell Labeling: Incubate target cells with ⁵¹Cr for 1-2 hours at 37°C.

-

Peptide Pulsing: Wash the labeled target cells and pulse them with the MART-1 (27-35) peptide (1-10 µg/mL) for 1 hour at 37°C.

-

Co-culture: Plate the labeled and peptide-pulsed target cells in a 96-well U-bottom plate. Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

-

Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a scintillation counter.

-

Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Spontaneous Release: Target cells with media only.

-

Maximum Release: Target cells with a lysis buffer (e.g., Triton X-100).

-

Flow Cytometry for Tetramer Staining

This protocol allows for the direct visualization and quantification of MART-1 (27-35)-specific CD8+ T-cells.

Materials:

-

PE- or APC-conjugated HLA-A2/MART-1 (27-35) tetramer

-

Fluorochrome-conjugated antibodies against CD8 and other cell surface markers (e.g., CD3)

-

PBMCs or TILs

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Resuspend PBMCs or TILs in FACS buffer.

-

Tetramer Staining: Add the HLA-A2/MART-1 (27-35) tetramer to the cells and incubate for 30-60 minutes at room temperature in the dark.

-

Surface Staining: Add the anti-CD8 and other antibodies and incubate for 20-30 minutes at 4°C.

-

Washing: Wash the cells with FACS buffer.

-

Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analysis: Gate on the CD8+ lymphocyte population and quantify the percentage of tetramer-positive cells.

Conclusion

The MART-1 (27-35) peptide remains a cornerstone in the study of melanoma immunology and the development of targeted immunotherapies. Its well-characterized nature, from its structure and presentation to its recognition by T-cells, provides a robust platform for investigating the fundamental principles of anti-tumor immunity. The methodologies outlined in this guide are essential tools for researchers and drug developers working to harness the power of the immune system to combat melanoma. Continued research into optimizing the immunogenicity of MART-1-based therapies and understanding the mechanisms of immune escape will be crucial for improving clinical outcomes for patients.

References

- 1. Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Melan-A, MART-1 (27-35) - 1 mg [anaspec.com]

- 4. criver.com [criver.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. academic.oup.com [academic.oup.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. rcsb.org [rcsb.org]

- 10. researchgate.net [researchgate.net]

- 11. A superagonist variant of peptide MART1/Melan A27-35 elicits anti-melanoma CD8+ T cells with enhanced functional characteristics: implication for more effective immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Melanoma peptide MART-1(27-35) analogues with enhanced binding capacity to the human class I histocompatibility molecule HLA-A2 by introduction of a beta-amino acid residue: implications for recognition by tumor-infiltrating lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

T-Cell Recognition of MART-1 (27-35) Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular interactions governing T-cell recognition of the Melanoma-associated antigen recognized by T cells-1 (MART-1) (27-35) peptide, a key target in melanoma immunotherapy. This document details the presentation of the peptide by HLA-A2, the T-cell receptor (TCR) interface, downstream signaling events, and the experimental methodologies used to study these interactions.

The MART-1 (27-35) Epitope and its Presentation

The MART-1 protein, also known as Melan-A, is a differentiation antigen expressed in normal melanocytes and a majority of melanoma tumors.[1][2] The immunodominant epitope for HLA-A2-restricted cytotoxic T lymphocytes (CTLs) is the nonamer peptide with the amino acid sequence AAGIGILTV, corresponding to residues 27-35 of the MART-1 protein.[1][2] This peptide is naturally processed and presented on the surface of melanoma cells by the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01.[3][4] The recognition of this peptide-MHC (pMHC) complex by specific T-cells is a critical event in the anti-tumor immune response.

An overlapping decamer peptide, MART-1 (26-35) with the sequence EAAGIGILTV, is also recognized by MART-1-reactive T-cells.[5] However, structural studies have shown that the 27-35 nonamer and the 26-35 decamer adopt distinct conformations when bound to HLA-A2, which can influence T-cell cross-reactivity.[5]

The T-Cell Receptor (TCR) Interface and Binding Affinities

The specificity of T-cell recognition is determined by the interaction between the TCR and the pMHC complex. Several TCRs that recognize the MART-1 (27-35)/HLA-A2 complex have been identified and characterized, most notably the DMF4 and DMF5 TCRs, which were isolated from tumor-infiltrating lymphocytes (TILs) of melanoma patients.[6][7]

The affinity of the TCR for its pMHC ligand is a key determinant of T-cell activation. The DMF4 TCR exhibits a relatively low affinity for the native MART-1 (27-35)/HLA-A2 complex, while the DMF5 TCR demonstrates a higher affinity and functional avidity.[6][8] Structural and biophysical studies have provided insights into the molecular basis of this recognition.[8]

Quantitative Data on TCR Binding Affinities

| TCR | Peptide Ligand | HLA Allele | Kd (μM) | Reference |

| DMF4 | MART-1 (27-35) | HLA-A2 | 170 | [6] |

| DMF5 | MART-1 (27-35) | HLA-A2 | 40 | [6] |

| INR1-T1 (Wild-type) | ELAGIGILTV (27L variant) | HLA-A2 | 32 | [9] |

| INR1-T1 (Engineered) | ELAGIGILTV (27L variant) | HLA-A2 | 0.045 | [9] |

T-Cell Activation and Signaling Pathways

Upon successful recognition of the MART-1 (27-35)/HLA-A2 complex, a cascade of intracellular signaling events is initiated within the T-cell, leading to its activation, proliferation, differentiation into effector cells, and cytotoxic activity against tumor cells.

The canonical TCR signaling pathway begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by the Src kinase Lck.[10][11] This creates docking sites for ZAP-70, which, upon recruitment and activation, phosphorylates key adaptor proteins such as LAT and SLP-76.[12] This leads to the activation of multiple downstream pathways, including the PLCγ1-mediated calcium and diacylglycerol (DAG) pathways, and the Ras-MAPK pathway.[10][11] These signaling cascades culminate in the activation of transcription factors like NFAT, AP-1, and NF-κB, which drive the expression of genes essential for T-cell effector functions.[11][12]

Experimental Protocols for Assessing T-Cell Recognition

Several key in vitro assays are employed to quantify the recognition of the MART-1 (27-35) peptide by T-cells and to evaluate the subsequent T-cell effector functions.

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Secretion

The ELISpot assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.[13] It is commonly used to measure the frequency of antigen-specific T-cells that produce cytokines such as Interferon-gamma (IFN-γ) upon stimulation.[14][15]

Methodology:

-

Plate Coating: A 96-well PVDF membrane plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).[16]

-

Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are plated in the wells.[15] For antigen-specific stimulation, antigen-presenting cells (APCs) pulsed with the MART-1 (27-35) peptide are co-cultured with the T-cells.[15]

-

Incubation: The plate is incubated to allow for T-cell activation and cytokine secretion.[15] The secreted cytokines are captured by the antibodies on the membrane.

-

Detection: After removing the cells, a biotinylated detection antibody specific for a different epitope of the cytokine is added, followed by a streptavidin-enzyme conjugate.

-

Visualization: A substrate is added that is converted by the enzyme into an insoluble colored precipitate, forming a spot at the location of each cytokine-secreting cell.

-

Analysis: The spots are counted using an automated ELISpot reader to determine the frequency of antigen-specific T-cells.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS is a powerful technique to identify and phenotype cytokine-producing cells within a heterogeneous population.[17] This method allows for the simultaneous analysis of cell surface markers and intracellular cytokine expression at the single-cell level.

Methodology:

-

Cell Stimulation: T-cells are stimulated in vitro with MART-1 (27-35) peptide-pulsed APCs for several hours.[17] A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to block cytokine secretion and cause their accumulation within the cell.

-

Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) to identify the T-cell populations of interest.

-

Fixation and Permeabilization: Cells are fixed to preserve their morphology and then permeabilized to allow antibodies to access intracellular antigens.

-

Intracellular Staining: Cells are stained with a fluorescently labeled antibody specific for the intracellular cytokine (e.g., IFN-γ, TNF-α).[17]

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The data is used to determine the percentage of CD8+ T-cells that produce a specific cytokine in response to MART-1 peptide stimulation.

Chromium-51 (51Cr) Release Assay for Cytotoxicity

The 51Cr release assay is a classic method for measuring the cytotoxic activity of T-cells.[3][18] It quantifies the ability of effector T-cells to lyse target cells presenting the specific pMHC complex.

Methodology:

-

Target Cell Labeling: Target cells (e.g., T2 cells or melanoma cell lines) are labeled with radioactive 51Cr.[18][19] T2 cells are pulsed with the MART-1 (27-35) peptide.

-

Co-incubation: The labeled target cells are incubated with effector T-cells at various effector-to-target (E:T) ratios.[20]

-

Lysis and 51Cr Release: If the T-cells recognize and kill the target cells, the cell membrane is disrupted, and 51Cr is released into the supernatant.

-

Supernatant Collection: After incubation, the cell suspension is centrifuged, and the supernatant containing the released 51Cr is collected.

-

Radioactivity Measurement: The amount of radioactivity in the supernatant is measured using a gamma counter.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[19]

Conclusion

The recognition of the MART-1 (27-35) peptide presented by HLA-A2 is a cornerstone of T-cell-mediated immunity against melanoma. A thorough understanding of the molecular interactions, signaling pathways, and experimental methodologies detailed in this guide is crucial for researchers and drug development professionals working to harness the power of the immune system to combat this disease. The quantitative data and standardized protocols provided herein serve as a valuable resource for the design and evaluation of novel immunotherapies targeting this important tumor antigen.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Melan-A, MART-1 (27-35) - 1 mg [anaspec.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Role of T Cell Receptor Affinity in the Efficacy and Specificity of Adoptive T Cell Therapies [frontiersin.org]

- 7. ashpublications.org [ashpublications.org]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 11. T-cell activation through the antigen receptor. Part 1: signaling components, signaling pathways, and signal integration at the T-cell antigen receptor synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. jitc.bmj.com [jitc.bmj.com]

- 14. Frequency of MART-1/MelanA and gp100/PMel17-Specific T Cells in Tumor Metastases and Cultured Tumor-Infiltrating Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. stemcell.com [stemcell.com]

- 16. mabtech.com [mabtech.com]

- 17. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]

- 18. bitesizebio.com [bitesizebio.com]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | Generation of Pure Highly Functional Human Anti-Tumor Specific Cytotoxic T Lymphocytes With Stem Cell-Like Memory Features for Melanoma Immunotherapy [frontiersin.org]

A Deep Dive into the HLA-A2 Restricted Presentation of MART-1 (27-35): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melan-A/Melanoma Antigen Recognized by T-cells 1 (MART-1) protein is a key differentiation antigen expressed in normal melanocytes and a majority of melanomas. The nonapeptide fragment spanning amino acids 27-35 of MART-1, with the sequence AAGIGILTV, is a well-characterized, immunogenic epitope presented by the human leukocyte antigen (HLA)-A2 class I molecule. This presentation is a critical event for the recognition and elimination of melanoma cells by cytotoxic T lymphocytes (CTLs). However, the native MART-1 (27-35) peptide exhibits weak to moderate binding affinity for HLA-A2, which can limit its immunogenicity.[1] This has led to extensive research into modified versions of the peptide to enhance its therapeutic potential. This technical guide provides an in-depth overview of the core aspects of HLA-A2 restricted presentation of MART-1 (27-35), including quantitative data on peptide binding, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of MART-1 (27-35) and Analogues

The following tables summarize key quantitative data related to the binding of MART-1 (27-35) and its analogues to HLA-A2 and their recognition by T-cells.

Table 1: HLA-A2 Binding Affinity of MART-1 (27-35) and Modified Peptides

| Peptide Sequence | Modification | Relative Binding Affinity (n-fold improvement vs. AAG nonamer) | Reference |

| AAGIGILTV | Native MART-1 (27-35) | 1 | [2] |

| LAGIGILTV | A27L (P1 Leu) | Similar to native peptide | [3] |

| ELAGIGILTV | A27L (P1 Leu) in a decapeptide context (26-35) | Not specified, but used for improved immunogenicity | [4] |

| ALGIGILTV | A28L (P2 Leu) | 2 | [2] |

Table 2: T-Cell Recognition of MART-1 (27-35) and Analogues

| Effector Cells | Target Cells | Peptide | Assay | Results | Reference |

| Anti-native clone A42 | T2 cells | MART-1 (27-35) | 51Cr-release assay | Baseline recognition | [3] |

| Anti-native clone A42 | T2 cells | 1L (LAGIGILTV) | 51Cr-release assay | More efficient recognition than native peptide | [3] |

| 1L-specific CTLs | T2 cells | MART-1 (27-35) | Cytotoxicity assay | Greater sensitivity to native peptide compared to CTLs raised against the parental peptide | [3] |

| MART-1 specific TILs | Mel888 cells (endogenously express MART-1) | Endogenous | IFNγ release assay | Baseline recognition | [5] |

| MART-1 specific CTL clones | T2 cells pulsed with MART-1 peptide | MART-1 (27-35) | Real-time killing assay | Dose-dependent lysis | [6] |

| MART-1 specific CTL clones | SK-Mel-5 melanoma cells (endogenously present MART-1) | Endogenous | Cytotoxicity assay | Varied cytotoxicity depending on the CTL clone | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: HLA-A2 Peptide Binding Assay (T2 Cell-Based)

This protocol is adapted from methodologies used to assess the binding of peptides to HLA-A2 molecules on the surface of T2 cells, which are deficient in the Transporter associated with Antigen Processing (TAP).[7][8]

1. Cell Culture:

-

Culture T2 cells (ATCC CRL-1992) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a 5% CO2 humidified incubator.

2. Peptide Preparation:

-

Synthesize peptides of interest with a purity of >95%.

-

Dissolve peptides in dimethyl sulfoxide (B87167) (DMSO) at a stock concentration of 10 mg/mL and store at -20°C.

-

Further dilute peptides in serum-free RPMI-1640 to the desired working concentrations.

3. Binding Assay:

-

Harvest T2 cells and wash twice with serum-free RPMI-1640.

-

Resuspend cells to a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640.

-

Add 100 µL of the cell suspension to each well of a 96-well round-bottom plate.

-

Add 100 µL of the diluted peptides at various concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.) to the respective wells.

-

Include a positive control peptide known to bind HLA-A2 with high affinity (e.g., influenza matrix peptide 58-66, GILGFVFTL) and a negative control (no peptide or an irrelevant peptide).

-

Incubate the plate overnight (16-18 hours) at 37°C in a 5% CO2 incubator to allow for peptide loading and HLA-A2 stabilization.

4. Staining and Flow Cytometry:

-

After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) containing 2% FBS (FACS buffer).

-

Resuspend the cells in 100 µL of FACS buffer containing a fluorescently labeled anti-HLA-A2 antibody (e.g., clone BB7.2).

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in 200 µL of FACS buffer for analysis.

-

Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the HLA-A2 staining.

5. Data Analysis:

-

The increase in MFI correlates with the amount of peptide-HLA-A2 complexes on the cell surface.

-

Binding affinity can be expressed as the peptide concentration required to achieve 50% of the maximal HLA-A2 stabilization (EC50).

Protocol 2: T-Cell Recognition Assay (IFN-γ ELISpot)

This protocol is a common method to quantify antigen-specific T-cell responses by measuring interferon-gamma (IFN-γ) secretion at the single-cell level.[9][10]

1. Plate Preparation:

-

Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

-

The next day, wash the plate four times with sterile PBS.

-

Block the wells with RPMI-1640 medium containing 10% FBS for at least 1 hour at room temperature.

2. Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from an HLA-A2 positive donor using Ficoll-Paque density gradient centrifugation.

-

Alternatively, use established MART-1 specific T-cell lines or clones.

-

Prepare target cells: T2 cells pulsed with the MART-1 (27-35) peptide (as described in Protocol 1) or a melanoma cell line endogenously expressing MART-1 and HLA-A2.

3. Co-culture:

-

Remove the blocking solution from the ELISpot plate.

-

Add 1 x 10^5 effector cells (PBMCs or T-cells) to each well.

-

Add 1 x 10^5 target cells to the wells.

-

Include positive controls (e.g., phytohemagglutinin) and negative controls (effector cells alone, effector cells with unpulsed target cells).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

4. Spot Development:

-

After incubation, wash the plate six times with PBS containing 0.05% Tween-20 (PBST).

-

Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate six times with PBST.

-

Add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour at room temperature.

-

Wash the plate six times with PBST.

-

Add the BCIP/NBT substrate and incubate in the dark until spots develop (typically 5-20 minutes).

-

Stop the reaction by washing with distilled water.

5. Analysis:

-

Allow the plate to dry completely.

-

Count the spots in each well using an automated ELISpot reader.

-

The number of spots corresponds to the number of IFN-γ secreting cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Antigen processing and presentation pathway for MART-1 (27-35).

Caption: Workflow for assessing T-cell recognition of MART-1 (27-35).

Caption: Simplified T-cell activation signaling pathway.

Conclusion

The HLA-A2 restricted presentation of the MART-1 (27-35) epitope remains a cornerstone of melanoma immunotherapy research. Understanding the nuances of its interaction with HLA-A2, the intricacies of the antigen processing and presentation machinery, and the subsequent T-cell response is paramount for the development of effective cancer vaccines and adoptive T-cell therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of this important tumor antigen. The heterogeneity in MART-1 expression across melanoma lesions underscores the need for patient selection and combination therapies to overcome immune escape.[11][12] Future research will likely focus on further optimizing peptide analogues, developing novel delivery systems, and combining MART-1 targeted therapies with other immunomodulatory agents to enhance anti-tumor immunity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ignytebio.com [ignytebio.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Backbone Modifications of HLA-A2-Restricted Antigens Induce Diverse Binding and T Cell Activation Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rupress.org [rupress.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Analysis of expression of the melanoma-associated antigens MART-1 and gp100 in metastatic melanoma cell lines and in in situ lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

The Role of MART-1 (27-35) in Adoptive Cell Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoptive cell therapy (ACT) has emerged as a promising frontier in the fight against cancer, leveraging the patient's own immune system to target and eliminate malignant cells. A key component of this strategy is the identification of tumor-associated antigens (TAAs) that can be recognized by T-cells. Melanoma-associated antigen recognized by T-cells 1 (MART-1), also known as Melan-A, is a lineage-specific protein expressed in normal melanocytes and a high percentage of melanomas. The specific peptide epitope, MART-1 (27-35), with the amino acid sequence AAGIGILTV, is an immunodominant peptide presented by HLA-A*0201.[1] This has made it a focal point for the development of various immunotherapeutic strategies, including peptide vaccines and T-cell receptor (TCR) engineered T-cell therapies. This guide provides an in-depth technical overview of the role of MART-1 (27-35) in adoptive cell therapy, summarizing key clinical trial data, detailing experimental protocols, and visualizing critical pathways and workflows.

Quantitative Data from Clinical Trials

The clinical investigation of MART-1 (27-35) targeted therapies has provided valuable insights into their therapeutic potential and limitations. The following tables summarize quantitative data from key clinical trials involving MART-1 peptide vaccines and TCR-engineered T-cell therapies.

| Table 1: Clinical Trials of MART-1 (27-35) Peptide Vaccines | |||||

| Trial Identifier/Reference | Patient Population | No. of Patients | Treatment Regimen | Key Outcomes | Citation |

| Phase I (NCI) | Metastatic Melanoma (HLA-A*0201+) | 23 | Subcutaneous MART-1 (27-35) peptide (0.1-10 mg) emulsified in incomplete Freund's adjuvant (IFA), 4 doses at 3-week intervals. | No objective clinical responses; 3 patients showed a decrease in the size of some lesions. Minimal toxicity. | [2] |

| Phase I | Resected High-Risk Melanoma (Stages IIB, III, IV) | 25 | Subcutaneous MART-1 (27-35) peptide (AAGIGILTV) with IFA. Last 3 patients also received CRL 1005 adjuvant. 4 injections every 3 weeks. | 12 of 20 patients showed an immune response by ELISPOT. Immune response by ELISA correlated with prolonged relapse-free survival. 9 of 25 patients relapsed. | [3] |

| Table 2: Clinical Trials of MART-1 (27-35) Specific TCR-Engineered T-Cell Therapy | |||||

| Trial Identifier/Reference | Patient Population | No. of Patients | TCR Specificity & Affinity | Treatment Regimen | Objective Response Rate |

| NCT00091104 | Metastatic Melanoma | 17 | Wild-type MART-1 (27-35) | TCR-T cell infusion. | ~12% (2 of 17) |

| NCI-07-C-0174 | Metastatic Melanoma | 34 | Low affinity (DMF4) for MART-1 | TCR-T cell infusion. | 12% (4 of 34) |

| NCI-07-C-0175 | Metastatic Melanoma | 20 | High affinity (DMF5) for MART-1 | TCR-T cell infusion. | 30% (6 of 20) |

| NCT00509288 (Phase II) | Metastatic Melanoma | - | Anti-MART-1 F5 TCR | Lymphodepleting conditioning followed by infusion of TCR-engineered lymphocytes. | - |

| NCT01495572 (Phase II) | Treatment-Refractory Metastatic Melanoma (HLA-A2+) | 5 | MART-1 (27-35) specific CD8+ T-cell clones | Adoptive transfer of clones with or without IL-2 after a lymphodepleting regimen. | No objective responses based on RECIST criteria. Transient minor tumor regressions were observed. |

Experimental Protocols

The successful implementation of MART-1 (27-35) targeted adoptive cell therapy relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experimental procedures cited in the literature.

Protocol 1: Generation of MART-1 (27-35) Specific Cytotoxic T Lymphocytes (CTLs)

Objective: To expand MART-1 (27-35) specific T-cells from peripheral blood mononuclear cells (PBMCs) for downstream applications.

Methodology:

-

PBMC Isolation: Isolate PBMCs from HLA-A*0201 positive melanoma patients by Ficoll-Hypaque gradient centrifugation.[2][4]

-

In Vitro Sensitization:

-

Restimulation:

-

At weekly intervals, restimulate the T-cell cultures using irradiated autologous PBMCs pulsed with 1 µM of the relevant peptide.[2]

-

-

Assessment of Specificity: After three restimulations, test the T-cell cultures for HLA-A*0201-restricted anti-MART-1 (27-35) reactivity using:

Protocol 2: Co-culture with Artificial Antigen Presenting Cells (AAPCs)

Objective: To efficiently expand pure, highly functional MART-1 specific CTLs.

Methodology:

-

AAPC Preparation: Utilize NIH/3T3 mouse fibroblast-based AAPCs engineered to stably express HLA-A*0201, co-stimulatory molecules (CD54, CD58, CD80), and the MART-1 A27L analogue peptide (ELAGIGILTV).[7]

-

T-Lymphocyte Isolation: Isolate total T-lymphocytes from PBMCs with a purity of over 95% using magnetic isolation techniques.[7]

-

Co-culture:

-

On day 0, co-culture the isolated T-lymphocytes with irradiated AAPCs expressing the MART-1 analogue peptide.[7]

-

-

Purification and Expansion:

Protocol 3: TCR Gene Engineering of T-Cells

Objective: To genetically modify patient T-cells to express a TCR with high affinity for the MART-1 (27-35) peptide.

Methodology:

-

T-Cell Activation: Activate patient peripheral blood lymphocytes (PBLs) with an anti-CD3 monoclonal antibody (OKT-3).[8]

-

Retroviral Transduction:

-

Expansion of Engineered T-Cells: Expand the transduced T-cells ex vivo to achieve a sufficient number for infusion.[8]

-

Verification of TCR Expression: Analyze the expression of the engineered TCR on the surface of the T-cells using tetramer staining and flow cytometry.[8]

Protocol 4: Cytotoxicity and Functional Avidity Assays

Objective: To evaluate the cytotoxic potential and antigen sensitivity of the generated MART-1 specific T-cells.

Methodology:

-

Target Cell Preparation:

-

Co-incubation:

-

Measurement of Cytotoxicity: Assess target cell lysis using a ⁵¹Cr-release assay.[8]

-

Measurement of Cytokine Release: Measure the release of cytokines such as IFN-γ and TNF-α into the supernatant using ELISA or intracellular staining followed by flow cytometry.[8][4]

Visualizations: Pathways and Workflows

Signaling Pathway of MART-1 TCR Engagement

The engagement of a T-cell receptor (TCR) specific for the MART-1 (27-35) peptide presented on an HLA-A*0201 molecule initiates a complex intracellular signaling cascade. This cascade ultimately leads to T-cell activation, proliferation, and the execution of its effector functions, such as cytokine production and target cell lysis.

Caption: TCR signaling cascade initiated by MART-1 (27-35) peptide recognition.

Experimental Workflow for Adoptive Cell Therapy

The process of adoptive cell therapy using MART-1 (27-35) specific T-cells is a multi-step procedure that begins with the collection of immune cells from the patient and culminates in the infusion of a highly potent, tumor-specific T-cell product.

Caption: General workflow of MART-1 TCR-T cell adoptive therapy.

Logical Relationships in Treatment Response

The clinical response to MART-1 (27-35) targeted adoptive cell therapy is influenced by a variety of factors, from the characteristics of the engineered T-cells to the tumor microenvironment and the patient's overall immune status.

References

- 1. T-cell receptor repertoire in matched MART-1 peptide-stimulated peripheral blood lymphocytes and tumor-infiltrating lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancement of Cellular Immunity in Melanoma Patients Immunized with a Peptide from MART-1/Melan A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I trial of a MART-1 peptide vaccine with incomplete Freund's adjuvant for resected high-risk melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I/II clinical trial of adoptive cell transfer of sorted specific T cells for metastatic melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ignytebio.com [ignytebio.com]

- 7. Frontiers | Generation of Pure Highly Functional Human Anti-Tumor Specific Cytotoxic T Lymphocytes With Stem Cell-Like Memory Features for Melanoma Immunotherapy [frontiersin.org]

- 8. ashpublications.org [ashpublications.org]

- 9. Adoptive Cell Transfer Therapy Following Non-Myeloablative but Lymphodepleting Chemotherapy for the Treatment of Patients With Refractory Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Characterization of the MART-1 (27-35) Epitope

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Melanoma Antigen Recognized by T cells-1 (MART-1), also known as Melan-A, is a key melanocyte differentiation antigen that has become a focal point in the field of cancer immunotherapy. Its peptide fragment, MART-1 (27-35), with the amino acid sequence AAGIGILTV, is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A*02:01 allele. This guide provides a comprehensive technical overview of the discovery, characterization, and key experimental methodologies associated with the MART-1 (27-35) peptide, serving as a critical resource for professionals in immunology and oncology drug development.

Discovery and Initial Characterization

The MART-1 antigen was first identified in 1994 by Kawakami et al. through research on tumor-infiltrating lymphocytes (TILs) from patients with metastatic melanoma.[1][2] These studies revealed that MART-1 is a widely shared melanoma antigen recognized by the T lymphocytes of patients.[2] It is a protein found on normal melanocytes and is also expressed in the majority of melanomas.[2][3]

Subsequent work focused on identifying the specific epitopes recognized by T cells. By synthesizing peptides based on known HLA-A2.1 binding motifs, researchers screened for recognition by HLA-A2-restricted melanoma-specific TILs.[4] This led to the identification of the nonamer peptide with the sequence AAGIGILTV , corresponding to amino acids 27-35 of the MART-1 protein, as a highly effective and common epitope.[4][5] This peptide was recognized by 9 out of 10 tested HLA-A2-restricted melanoma-specific CTLs, establishing it as a principal immunodominant epitope for this patient population.[4][5] An overlapping decamer peptide, MART-1 (26-35) (EAAGIGILTV), was also found to be recognized by MART-1-reactive T cells.[6][7]

Core Biological Characteristics

MHC Restriction and Presentation

The MART-1 (27-35) peptide is presented on the cell surface by the Major Histocompatibility Complex (MHC) class I molecule, specifically the HLA-A*02:01 allele.[2][8] This interaction is fundamental for its recognition by CD8+ cytotoxic T lymphocytes. While HLA-A02:01 is the primary presenting allele, studies have shown that other HLA-A2 variants and even the HLA-A28 subtype A6901 can also present the peptide to a specific CTL line.[9] The peptide adopts an extended conformation when bound in the HLA-A2 groove.[6]

T-Cell Recognition and Immunogenicity

MART-1 (27-35) is recognized by CD8+ CTLs, including TILs, which can mediate the lysis of melanoma cells expressing the antigen.[3][4] A notable characteristic of MART-1 is the high frequency of specific circulating CD8+ T cells found even in healthy HLA-A2+ individuals.[6] However, the native peptide's immunogenicity can be weak, which has prompted the development of analogue peptides designed to enhance the immune response.[10][11]

Peptide Analogues

To improve immunogenicity, researchers have developed modified versions of the MART-1 peptide. These "heteroclitic" analogues are designed to have a higher binding affinity for the HLA-A2 molecule, leading to a more potent T-cell response.[10][11]

-

MART-1 (26-35, 27L) (ELAGIGILTV): This decamer analogue, with an alanine (B10760859) to leucine (B10760876) substitution at position 27 (corresponding to position 2 of the core nonamer), shows increased binding to the HLA-A*02:01 molecule and is more effective at generating tumor-reactive CTLs in vitro.[1][7]

-

MART-1 (27-35, 1L) (LAGIGILTV): This singly substituted nonamer, with a leucine at position 1, acts as a "superagonist," inducing specific T cells with enhanced functional characteristics, including greater sensitivity to the native peptide and higher interferon-gamma (IFN-γ) production.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to MART-1 (27-35) and its analogues.

Table 1: T-Cell Recognition of MART-1 Peptides

| Peptide Sequence | Target Cells | Assay Type | Measurement | Value | Reference |

| AAGIGILTV (Native) | T2 cells | Cytotoxicity | Half-maximal lysis (EC₅₀) | 1.1 x 10⁻⁹ M | [3] |

| [Leu²⁸,β-HIle³⁰]MART-1 | T2 cells | Cytotoxicity | Half-maximal lysis (EC₅₀) | 7.0 x 10⁻⁸ M | [3] |

Note: The data highlights the high sensitivity of specific CTL clones to the native peptide.

Table 2: Peptide Variants and their Properties

| Peptide Name | Sequence | Key Modification | Observed Effect | Reference |

| MART-1 (27-35) | AAGIGILTV | Native Peptide | Baseline T-cell recognition. | [14] |

| MART-1 (26-35) | EAAGIGILTV | Native Decamer | Recognized by MART-1-reactive T cells. | [6][7] |

| MART-1 (26-35, 27L) | ELAGIGILTV | Alanine to Leucine at P2 | Increased binding to HLA-A*02:01; more immunogenic. | [1][7] |

| MART-1 (27-35, 1L) | LAGIGILTV | Alanine to Leucine at P1 | Superagonist activity; elicits T cells with enhanced function. | [12][13] |

Detailed Experimental Protocols

This section details the methodologies for key experiments used in the characterization of MART-1 (27-35).

Peptide Elution from MHC Class I Molecules

This protocol is used to isolate and identify peptides naturally presented by MHC molecules on the surface of melanoma cells.

Protocol: Mild Acid Elution

-

Objective: To strip MHC class I-bound peptides from the surface of intact cells.[15]

-

Procedure:

-

Culture melanoma cells to a sufficient number (typically >1x10⁸ cells).

-

Wash cells extensively with cold, serum-free media or PBS to remove non-specifically bound peptides.

-

Resuspend the cell pellet in a cold, mild acid buffer (e.g., 0.1 M citric acid buffer, pH 3.0).[16]

-

Incubate for a short period (e.g., 2 minutes) on ice or at 4°C with gentle agitation.[16]

-

Neutralize the suspension with a basic buffer (e.g., 1 M Tris-HCl, pH 8.0) and pellet the cells by centrifugation.

-

Collect the supernatant containing the eluted peptides.

-

Separate the peptides from larger proteins using ultrafiltration (e.g., 3 kDa molecular weight cut-off filter).

-

Further purify and concentrate the peptides using reversed-phase or cation exchange chromatography.[15]

-

Analyze the peptide sequences using mass spectrometry.[17]

-

Generation of MART-1 Specific T-Cell Lines

This protocol describes the in vitro generation of T cells that can specifically recognize the MART-1 peptide.

Protocol: In Vitro T-Cell Stimulation

-

Objective: To expand a population of MART-1 specific CTLs from peripheral blood mononuclear cells (PBMCs).[12][18]

-

Procedure:

-

Isolate PBMCs from an HLA-A2+ healthy donor or melanoma patient.

-

Prepare antigen-presenting cells (APCs). This can be done using several methods:

-

Peptide-Pulsed PBMCs: Irradiate a portion of the PBMCs and pulse them with the MART-1 (27-35) or an analogue peptide (e.g., 1-10 µM) for 1-2 hours at 37°C.[12]

-

Artificial APCs (aAPCs): Use engineered cells (e.g., NIH/3T3) that express human HLA-A*02:01 and costimulatory molecules (CD80, CD54, etc.), pre-loaded with the MART-1 peptide.[19]

-

-

Co-culture the responder PBMCs (non-irradiated) with the prepared APCs.

-

After 24 hours, add recombinant human Interleukin-2 (IL-2) to the culture medium (e.g., 30-60 IU/mL) to support T-cell proliferation.[12]

-

Restimulate the T cells weekly with freshly prepared, irradiated, peptide-pulsed APCs.

-

After 2-3 weeks of culture, assess the specificity of the T-cell line using tetramer staining or functional assays.[1]

-

T-Cell Recognition and Cytotoxicity Assay

This assay measures the ability of MART-1 specific T cells to recognize and kill target cells presenting the peptide.

Protocol: Chromium (⁵¹Cr) Release Assay

-

Objective: To quantify the cytotoxic activity of CTLs.[3][19]

-

Procedure:

-

Target Cell Preparation:

-

Use an HLA-A2+ target cell line that is deficient in TAP (Transporter associated with Antigen Processing), such as T2 cells. These cells have empty MHC-I molecules on their surface that can be easily loaded with exogenous peptides.[4][19]

-

Label the T2 cells with Na₂⁵¹CrO₄ for 1 hour at 37°C.

-

Wash the labeled cells to remove excess ⁵¹Cr.

-

Pulse the cells with varying concentrations of the MART-1 peptide (e.g., from 10⁻⁶ to 10 µM) for 1 hour.[19]

-

-

Co-culture:

-

Plate the peptide-pulsed target cells in a 96-well plate.

-

Add the MART-1 specific effector T cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1).[12]

-

-

Measurement:

-

Centrifuge the plate and collect the supernatant.

-

Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) Spontaneous release is from target cells with no effectors; maximum release is from target cells lysed with detergent.

-

-

Cytokine Release Assay

This assay measures T-cell activation by quantifying the secretion of cytokines like IFN-γ.

Protocol: IFN-γ ELISpot/ELISA

-

Objective: To detect IFN-γ production by MART-1 specific T cells upon antigen recognition.[1][20]

-

Procedure:

-

Prepare target cells (e.g., T2 cells or melanoma cell lines) and pulse with the MART-1 peptide as described above.

-

Co-culture the MART-1 specific T cells with the target cells in a 96-well plate.

-

Incubate for 18-24 hours at 37°C.[1]

-

For ELISA:

-

Collect the culture supernatant.

-

Measure the concentration of IFN-γ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[21]

-

-

For ELISpot:

-

The co-culture is performed in a plate pre-coated with an anti-IFN-γ capture antibody.

-

After incubation, cells are removed, and a detection antibody is added, followed by a substrate that creates a colored spot for each cytokine-secreting cell.[22]

-

The number of spots is counted to determine the frequency of antigen-specific T cells.

-

-

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes in MART-1 (27-35) research.

Caption: Workflow for isolating and identifying naturally presented MHC peptides.

Caption: T-Cell recognition of the MART-1(27-35)/HLA-A2 complex and subsequent activation.

Caption: Experimental workflow for a standard ⁵¹Cr release cytotoxicity assay.

References

- 1. ignytebio.com [ignytebio.com]

- 2. criver.com [criver.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rupress.org [rupress.org]

- 5. Identification of the immunodominant peptides of the MART-1 human melanoma antigen recognized by the majority of HLA-A2-restricted tumor infiltrating lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced generation of specific tumor-reactive CTL in vitro by selected Melan-A/MART-1 immunodominant peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Mechanism of MART-1+/A*0201+ Human Melanoma Resistance to Specific CTL-Killing Despite Functional Tumor-CTL Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Melanoma peptide MART-1(27-35) analogues with enhanced binding capacity to the human class I histocompatibility molecule HLA-A2 by introduction of a beta-amino acid residue: implications for recognition by tumor-infiltrating lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Direct Isolation & Analysis of MHC associated Peptide - Creative Biolabs [creative-biolabs.com]

- 16. Mass Spectrometry-Based Identification of MHC-Associated Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MHC peptide elution mass spectrometry [bio-protocol.org]

- 18. Generation of melanoma-specific cytotoxic T lymphocytes by dendritic cells transduced with a MART-1 adenovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Generation of Pure Highly Functional Human Anti-Tumor Specific Cytotoxic T Lymphocytes With Stem Cell-Like Memory Features for Melanoma Immunotherapy [frontiersin.org]

- 20. Enhanced presentation of MHC class Ia, Ib and class II-restricted peptides encapsulated in biodegradable nanoparticles: a promising strategy for tumor immunotherapy | springermedizin.de [springermedizin.de]

- 21. aacrjournals.org [aacrjournals.org]

- 22. jitc.bmj.com [jitc.bmj.com]

In-Depth Technical Guide: Expression of MART-1 Antigen in Melanocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A or MLANA, is a crucial protein in the study of melanocytic biology and pathology. As a lineage-specific antigen, its expression is primarily restricted to melanocytes and melanoma cells, making it a significant biomarker for diagnosis and a key target for immunotherapy in melanoma treatment. This technical guide provides a comprehensive overview of MART-1 expression, including quantitative data, detailed experimental protocols, and the signaling pathways governing its regulation.

Data Presentation: Quantitative Expression of MART-1

The expression of MART-1 is a key indicator of melanocytic differentiation. While present in both normal melanocytes and malignant melanoma cells, the levels can vary significantly. Below is a summary of quantitative data on MART-1 expression from various studies.

Table 1: Relative Protein Expression of MART-1 in Human Melanoma Cell Lines

| Cell Line | Relative MART-1 Protein Expression (Densitometric Units vs. γ-tubulin)[1] |

| SK-Mel-5 | 1.00 |

| SK-Mel-28 | 0.75 |

| 451Lu | 0.65 |

| WM-115 | 0.55 |

| A375 | 0.45 |

| MeWo | 0.30 |

This data is normalized to the expression level in SK-Mel-5 cells.

Table 2: Immunohistochemical Analysis of MART-1 in Melanocytic Lesions

| Lesion Type | Staining Intensity and Pattern | Reference |

| Normal Skin Melanocytes | Strong cytoplasmic staining | [2] |

| Benign Nevi | Homogeneous and strong staining of tumor cell cytoplasm | [2] |

| Primary Melanoma | Homogeneous staining in the majority of cases | [2] |

| Metastatic Melanoma | Generally high expression, but can be heterogeneous | [3] |

It is important to note that while MART-1 is highly expressed in the majority of melanomas, some studies have observed a heterogeneous or even absent expression in a subset of metastatic lesions, which can have implications for targeted therapies.[3]

Signaling Pathways Regulating MART-1 Expression

The expression of the MLANA gene is tightly regulated by a network of signaling pathways that converge on key transcription factors. The Microphthalmia-associated Transcription Factor (MITF) is the master regulator of melanocyte differentiation and directly controls MLANA transcription. Upstream signaling cascades, including the WNT and cAMP pathways, modulate MITF activity.

WNT/β-catenin Signaling Pathway

The canonical WNT signaling pathway plays a crucial role in melanocyte development and MITF expression. Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which in turn promotes the transcription of MITF.

cAMP/PKA Signaling Pathway

The cyclic AMP (cAMP) signaling pathway, often activated by the melanocortin 1 receptor (MC1R), is another critical regulator of MITF. Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates and activates the CREB transcription factor. Activated CREB binds to the promoter of the MITF gene, enhancing its transcription.

SOX10 in MART-1 Regulation

The transcription factor SOX10 is essential for the development of neural crest-derived melanocytes and acts as a key upstream regulator of MITF.[4][5][6][7] WNT signaling has been shown to regulate the expression of SOX10 in the neural crest.[4][8] SOX10, in turn, directly binds to the promoter of the MITF gene, driving its expression.

Experimental Protocols

Accurate assessment of MART-1 expression is critical for both research and clinical applications. The following are detailed methodologies for key experiments.

Immunohistochemistry (IHC) for MART-1

This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

-

Xylene: 2 changes, 5 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 2 changes, 3 minutes each.

-

70% Ethanol: 1 change, 3 minutes.

-

Distilled water: 2 changes, 3 minutes each.

2. Antigen Retrieval:

-

Immerse slides in a citrate (B86180) buffer (10 mM, pH 6.0).

-

Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature for 20 minutes.

3. Staining Procedure:

-

Rinse sections in Tris-buffered saline (TBS).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Rinse with TBS.

-

Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 30 minutes.

-

Incubate with primary antibody (anti-MART-1/Melan-A, clone A103 or M2-7C10) diluted according to the manufacturer's instructions for 1 hour at room temperature or overnight at 4°C.

-

Rinse with TBS.

-

Incubate with a biotinylated secondary antibody for 30 minutes.

-

Rinse with TBS.

-

Incubate with streptavidin-horseradish peroxidase (HRP) complex for 30 minutes.

-

Rinse with TBS.

-

Develop with a chromogen solution (e.g., DAB) until the desired stain intensity is reached.

-

Rinse with distilled water.

-

Counterstain with hematoxylin.

-

Dehydrate through graded alcohols and xylene.

-

Mount with a permanent mounting medium.

4. Visualization:

-

MART-1 positive cells will exhibit a brown cytoplasmic stain.

Western Blot for MART-1

1. Protein Extraction:

-

Lyse cultured melanocytes or melanoma cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per lane by boiling in Laemmli buffer.

-

Separate proteins on a 12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against MART-1/Melan-A (e.g., clone A103) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

4. Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

MART-1 will appear as a band at approximately 18-22 kDa.

Quantitative Real-Time PCR (qRT-PCR) for MLANA

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

2. qRT-PCR Reaction:

-

Prepare the reaction mixture containing cDNA, SYBR Green Master Mix, and forward and reverse primers for MLANA and a housekeeping gene (e.g., GAPDH or ACTB).

-

Primer Sequences for Human MLANA:

-

Forward: 5'-GCTGGACATTCTTGCTCTTCAG-3'

-

Reverse: 5'-TCAGGAGGAAGGCTGAAGATGA-3'

-

-

Cycling Conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing and Extension: 60°C for 1 minute.

-

-

Melt curve analysis.

-

3. Data Analysis:

-

Calculate the cycle threshold (Ct) values.

-

Normalize the Ct values of MLANA to the housekeeping gene (ΔCt).

-